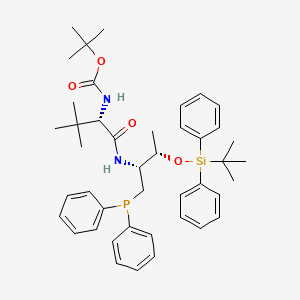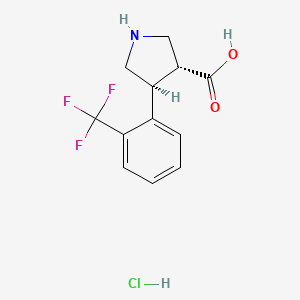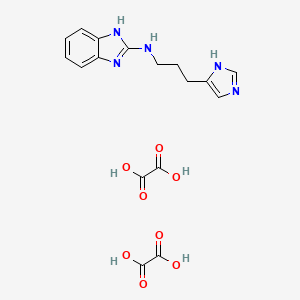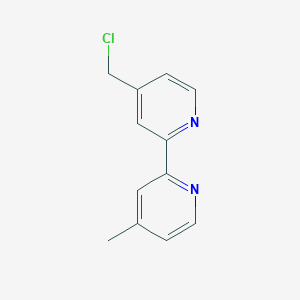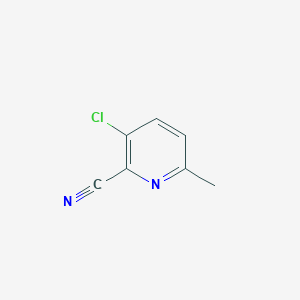![molecular formula C11H13N3O3S B1425271 ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate CAS No. 1221722-36-6](/img/structure/B1425271.png)
ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H13N3O3S. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Some of these properties can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine derivatives, including structures similar to ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate, are highlighted for their broad spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing significant antibacterial, antifungal, anti-cancer, antiviral, and antimicrobial properties, among others. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity, positioning these compounds as key candidates for therapeutic applications (Verma, Sinha, & Bansal, 2019).
Synthetic Strategies and Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones
The research on sulfurbearing 1,2,4-triazin-5-one derivatives demonstrates their significant interest due to the wide array of applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes for drug development and bioactive systems, showing anticancer, anti-HIV, and antimicrobial activities. The synthetic strategies for these derivatives are diverse, with reactions tailored to enhance their biological efficacy and application potential (Makki, Abdel-Rahman, & Alharbi, 2019).
Therapeutic Potential of Triazine Derivatives
Triazines and their derivatives, including potentially ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate, exhibit vast biological and pharmacological potential, making them valuable for treating various pathological conditions such as cancer and infections. The development of commercial drugs containing triazines underscores the significant interest in these compounds, highlighting their therapeutic potential and the ongoing research efforts to explore new structural variations with enhanced bioactivities (Dubey et al., 2022).
Mechanism of Action
Target of Action
The primary targets of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate are currently unknown. This compound is a derivative of the pyrrolopyrazine class, which has been shown to have antibacterial action effective against both gram-positive and gram-negative microorganisms .
Biochemical Pathways
The biochemical pathways affected by ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate As a derivative of the pyrrolopyrazine class, it may potentially affect pathways related to bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the action of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate As a derivative of the pyrrolopyrazine class, it may potentially inhibit bacterial growth and proliferation .
properties
IUPAC Name |
ethyl 6,8-dimethyl-1-oxo-4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)7-5(2)8-9(15)12-13-11(18)14(8)6(7)3/h4H2,1-3H3,(H,12,15)(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFXZJGIBYUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C)C(=O)NNC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)

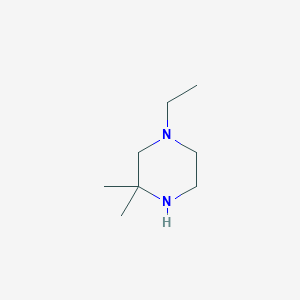

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
